

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of PF-06843195

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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Abstract

This document provides a detailed protocol for the analysis of **PF-06843195**, a selective PI3K α inhibitor, using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for **PF-06843195** is not publicly available, this application note outlines a general reversed-phase HPLC method suitable for the analysis of small molecule compounds of similar nature. The provided protocol can serve as a starting point for method development and validation. Additionally, this note includes relevant physicochemical data for **PF-06843195** and visual representations of the analytical workflow and its signaling pathway context.

Introduction

PF-06843195 is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K α).^{[1][2][3]} The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.^{[1][2]} As a selective inhibitor, **PF-06843195** is a valuable tool for cancer research. Accurate and reliable analytical methods are essential for the characterization, quantification, and quality control of **PF-06843195** in various research and development stages. HPLC is a powerful technique for the separation, identification, and quantification of pharmaceutical

compounds. This application note provides a general HPLC protocol that can be adapted for the analysis of **PF-06843195**.

Physicochemical Properties of PF-06843195

A summary of the key physicochemical properties of **PF-06843195** is presented in Table 1. This information is crucial for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of **PF-06843195**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₅ F ₃ N ₈ O ₄	
Molecular Weight	498.46 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO (≥ 2.08 mg/mL)	
InChIKey	RTOREZYNLPQUKM-FQEVSTJZSA-N	
SMILES	<chem>C1CN(C[C@@]1(CO)Nc2c(c(-c3cnc(N)nc3)nc(n2)N4CCOCC4)F)C(=O)OCC(F)F</chem>	

Proposed HPLC Method for Analysis of PF-06843195

The following is a general reversed-phase HPLC method that can be used as a starting point for the analysis of **PF-06843195**. Method optimization and validation are required for specific applications.

Instrumentation and Materials

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or other suitable modifier).
- Sample: **PF-06843195** standard, sample solutions.

Chromatographic Conditions

Table 2: Proposed HPLC Method Parameters

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	243 nm (or as determined by UV scan)

Experimental Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **PF-06843195** standard and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or acetonitrile).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

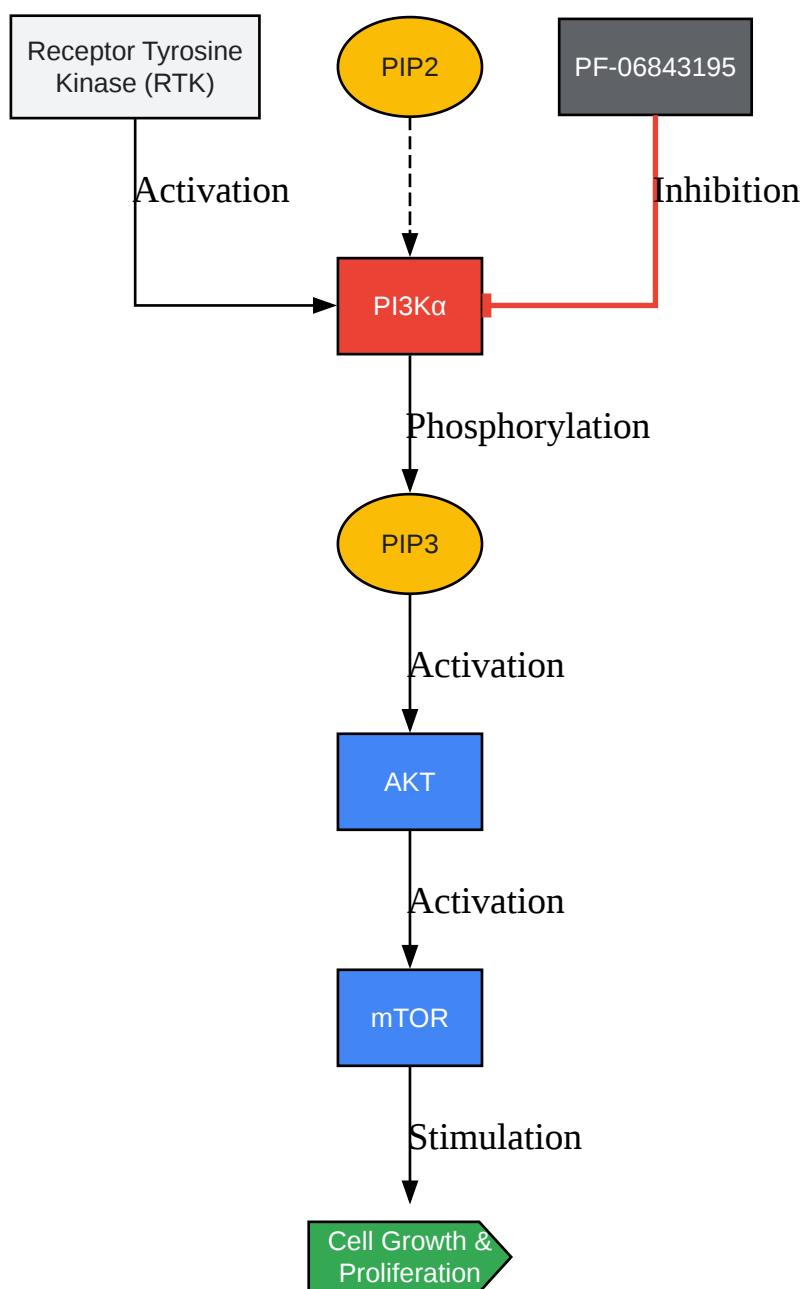
The sample preparation method will depend on the matrix. For in vitro samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step will be necessary.

Example: Protein Precipitation

- To 100 μ L of plasma sample, add 300 μ L of cold acetonitrile containing an internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Inject into the HPLC system.

Visualizations

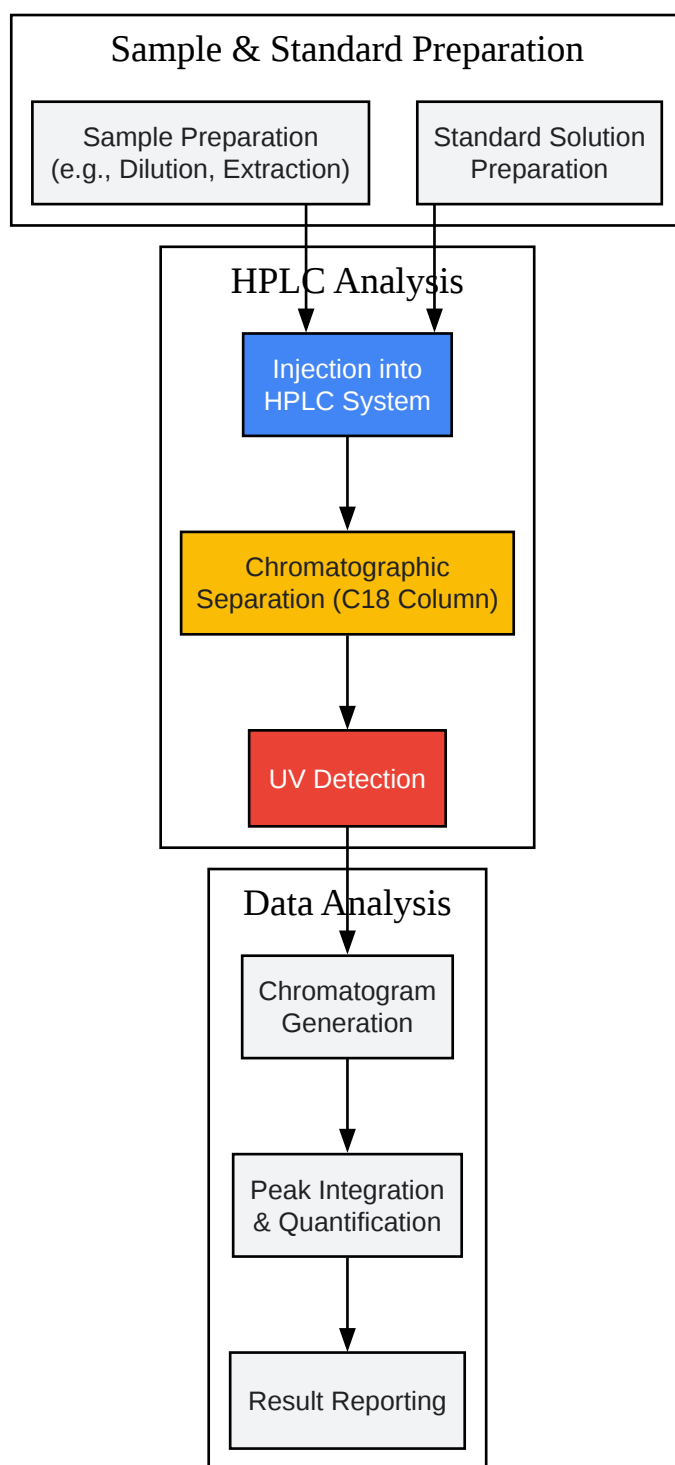
PI3K/AKT/mTOR Signaling Pathway



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Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of **PF-06843195** on PI3Kα.

HPLC Analysis Workflow



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Caption: General workflow for the HPLC analysis of **PF-06843195**.

Conclusion

This application note provides a general framework for the HPLC analysis of **PF-06843195**. The proposed reversed-phase HPLC method, along with the provided protocols for standard and sample preparation, can be adapted and optimized for various research needs. The successful implementation of this method will enable accurate and precise quantification of **PF-06843195**, facilitating further investigation into its therapeutic potential. It is imperative that the method is fully validated according to the relevant regulatory guidelines before its application in regulated environments.

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